molecular formula C6H3ClFNO2 B1585834 2-Chloro-4-fluoronitrobenzene CAS No. 2106-50-5

2-Chloro-4-fluoronitrobenzene

Cat. No. B1585834
CAS RN: 2106-50-5
M. Wt: 175.54 g/mol
InChI Key: KQOOFMWRLDRDAX-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoronitrobenzene is a chemical compound with the molecular formula C6H3ClFNO2 and a molecular weight of 175.54 . It appears as a white or colorless to light yellow to light orange powder to lump to clear liquid .


Synthesis Analysis

The synthesis of 2-Chloro-4-fluoronitrobenzene can be achieved by heating 2-chloronitrobenzene with an alkali metal fluoride in the presence of sulpholane . This method is a modification of the process described in British Patent No. 1,469,700 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoronitrobenzene consists of six carbon atoms, three hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms .


Physical And Chemical Properties Analysis

2-Chloro-4-fluoronitrobenzene is a solid at 20 degrees Celsius . It has a melting point range of 35.0 to 39.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Synthesis Applications

2-Chloro-4-fluoronitrobenzene is used in various synthesis applications. For instance, it plays a role in the synthesis of 3-Chloro-4-fluoronitrobenzene, where its reaction rate under microwave heating is significantly higher than under conventional heating, improving yield and selectivity (Luo Jun, 2007). Additionally, it is involved in the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a key intermediate in the preparation of certain pesticides (Xiao-hua Du et al., 2005).

Environmental and Biodegradation Studies

Research on halonitroaromatic compounds like 2-Chloro-4-fluoronitrobenzene has shown their persistence as environmental contaminants. However, certain bacteria, like Diaphorobacter sp. strain JS3051, have been reported to degrade similar compounds, though not specifically 2-Chloro-4-fluoronitrobenzene (Zhihui Xu et al., 2022).

Physical and Chemical Properties

Studies have investigated the density, viscosity, and vapor pressure of compounds like 3-Chloro-4-fluoronitrobenzene, which could provide insights into the physical and chemical properties of 2-Chloro-4-fluoronitrobenzene (Jinyi Chen et al., 2020). Understanding these properties is crucial for chemical design and application in various fields.

Fluorination Techniques and Chemical Reactions

The fluorination technology in manufacturing processes, such as in the production of fluorochloroaniline, often involves compounds like 2-Chloro-4-fluoronitrobenzene. The study of the fluorination reaction and optimization of conditions play a critical role [(Zhu Ming-hua, 2006)](https://consensus.app/papers/study-fluor-inating-technology-processes-manufacturing-minghua/bcb7fe468f675401a295b9dbd9787b0f/?utm_source=chatgpt). Furthermore, the electrochemical fluorination of aromatic compounds, including chlorobenzene derivatives, often results in products like 1-chloro-2-fluorobenzene and 1-chloro-4-fluorobenzene, indicating potential pathways involving 2-Chloro-4-fluoronitrobenzene (K. Momota et al., 1995).

Spectroscopic and Structural Analysis

Spectroscopic studies, such as FTIR and FT-Raman, have been conducted on compounds similar to 2-Chloro-4-fluoronitrobenzene. These studies provide detailed insights into their molecular structure and electronic properties, which are critical for understanding their reactivity and application in various fields (V. Arjunan et al., 2011).

Safety And Hazards

2-Chloro-4-fluoronitrobenzene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-4-fluoro-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClFNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOOFMWRLDRDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175288
Record name 2-Chloro-4-fluoro-1-nitrobenzene
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Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoronitrobenzene

CAS RN

2106-50-5
Record name 2-Chloro-4-fluoro-1-nitrobenzene
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Record name 2-Chloro-4-fluoro-1-nitrobenzene
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Record name 2-Chloro-4-fluoro-1-nitrobenzene
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Record name 2-chloro-4-fluoro-1-nitrobenzene
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Record name 2-Chloro-4-fluoro-1-nitrobenzene
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Synthesis routes and methods

Procedure details

m-Chlorofluorobenzene (240 g. 1.85 moles) is added to a mixture of sulfuric acid (185 g. 1.85 moles) and nitric acid (166 g., 1.85 moles) at -5° C. in 3.5 hours, stirred 13 hours, then benzene (200 ml.) and hexane (200 ml.) are added. The extract is washed with water (1×300 ml.), sodium carbonate solution (1×300 ml.), and water (1×300 ml.), dried and the solvents removed. The residue is distilled to give 138 g. of mixed isomers. The 4-nitro isomer crystallizes and is filtered off to give 3-chloro-4-nitrofluorobenzene (51 g. 16.7%) m.p. 36°-38° C.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
166 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
ZY Xu, XH Du, XS Xu, YB Ni - Journal of Chemical Research, 2004 - journals.sagepub.com
… In our laboratory, an attempt to prepare I was made by nitration of m-chlorofluorobenzene, but the main product was 2-chloro-4-fluoronitrobenzene, an isomer of I. The selectivity to I was …
Number of citations: 3 journals.sagepub.com
TP Smyth, A Carey, BK Hodnett - Tetrahedron, 1995 - Elsevier
… layer which separated was added to deutedochloroform and the i9F NMR spectrum was recorded -86.0 (m, 2-fluoro-4-chloronitrobenzene), -98.06 (m, 2-chloro-4fluoronitrobenzene); in …
Number of citations: 38 www.sciencedirect.com
AM Roe, RA Burton, GL Willey… - Journal of Medicinal …, 1968 - ACS Publications
… ,4-Dichloronitrobenzene reacts with dry KF in dimethyl sulfone at 170 to give 4-chloro-2-fluoronitrobenzene followed by 2,4-difluoromtrobenzene, with no 2-chloro-4-fluoronitrobenzene …
Number of citations: 56 pubs.acs.org
L Calugi, E Lenci, F Bianchini, A Contini… - Bioorganic & Medicinal …, 2022 - Elsevier
… For the modular synthesis of morpholino-anilines possessing different groups in ortho and para positions, 2-chloro-4-fluoronitrobenzene (6) was selected as key building block (Scheme …
Number of citations: 5 www.sciencedirect.com
J Xu, W Wu, H Chen, Y Xue, X Bao, J Zhou - Bioorganic & medicinal …, 2021 - Elsevier
… To a solution of 2-chloro-4-fluoronitrobenzene (520 mg, 2.96 mmol) and pyrrolidine (256 mg, 3.55 mmol) in 10 mL of DMF was added K 2 CO 3 (818 mg, 5.92 mmol). The resulting …
Number of citations: 6 www.sciencedirect.com
J Xu, J Berastegui-Cabrera, N Ye… - Journal of medicinal …, 2020 - ACS Publications
… To a solution of 2-chloro-4-fluoronitrobenzene (300 mg, 1.71 mmol) and 3-fluoro-5-(trifluoromethyl)benzylamine (396 mg, 2.05 mmol) in 5 mL of DMF was added K 2 CO 3 (473 mg, 3.42 …
Number of citations: 10 pubs.acs.org
JD Moseley, D Brown, CR Firkin… - … Process Research & …, 2008 - ACS Publications
… three routes had as their key step the formation of the sulfinic acid anion (48a/b), which was to be used as the nucleophile in an S N Ar displacement of 2-chloro-4-fluoronitrobenzene (46…
Number of citations: 34 pubs.acs.org
P Hanson, ROC Norman - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… To the resulting deep orange solution of 10-sodiophenothiazine was added, in a single charge, 2-chloro-4-fluoronitrobenzene (15 g) ; the mixture was stirred for 1-5 h at 65-70'. …
Number of citations: 51 pubs.rsc.org

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